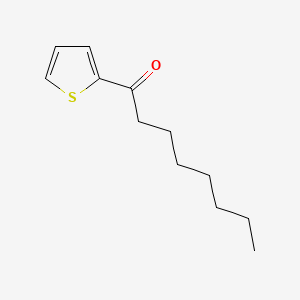

2-Octanoylthiophene

Overview

Description

2-Octanoylthiophene is a heptanoyl substituted thiophene . It has a molecular weight of 210.34 and a molecular formula of C12H18OS .

Synthesis Analysis

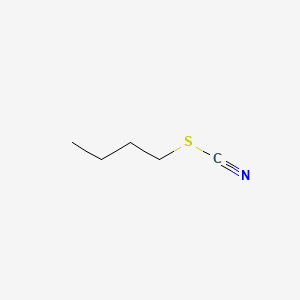

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-Octanoylthiophene is represented by the formula C12H18OS . This indicates that it contains 12 carbon atoms, 18 hydrogen atoms, and one each of oxygen and sulfur atoms .Chemical Reactions Analysis

Thiophene derivatives, including 2-Octanoylthiophene, undergo various chemical reactions. For instance, the oxidation of thiophene is initiated by hydroperoxyl radical, leading to the formation of about 12 different products . The rate constants of addition to α and β carbons have positive temperature dependence and negative pressure dependence .Scientific Research Applications

Gas Sensitivity and Electronic Devices

Polythiophene derivatives, including poly(octyl thiophene) (POT), have been explored for their gas sensitivity, particularly to NO2 gas. These materials are of interest due to their conjugated double bond structures, which lend them unique conducting properties. The Langmuir-Blodgett (LB) technique has been utilized to form multilayer thin films with ordered molecular orientations from these derivatives, indicating potential applications in various electronic devices and sensors (Kim et al., 1994).

Optical Properties and Liquid Crystals

2-Octanoylthiophene derivatives have been studied for their optical properties. For instance, an asymmetrically substituted oligothiophene, 2-cyano-5-octylquarterthiophene (CN-4T-Oct), has demonstrated complex liquid crystalline behavior. This property is significant for modulating the optical and electrical properties as a function of molecular order (Baker & Timmons, 1995).

Polymer Synthesis and Electronic Materials

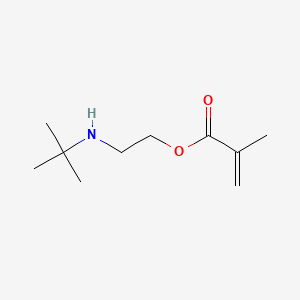

A new class of dithieno[3,2-b:2',3'-d]pyrroles (DTPs) incorporating N-acyl groups, including octanoyl, has been prepared for use in conjugated materials. These compounds, by utilizing various electron-withdrawing acyl groups, have enabled the stabilization of HOMO and LUMO energy levels, making them significant for electronic material applications (Evenson & Rasmussen, 2010).

Potentiometric Sensing

Polythiophene derivatives like poly(3-octylthiophene) (POT) have been investigated for their potentiometric response in aqueous solutions. These materials have shown sensitivity to cations like H+, Li+, Na+, K+, and NH4+. The study of different polythiophene family members has provided insights into how the starting material and alkyl side-chains influence potentiometric response, which is crucial for developing new sensor technologies (Bobacka, Lewenstam, & Ivaska, 1993).

Photodegradation Applications

Polythiophene (PTh) and its derivatives have shown promise in photocatalytic degradation. Their unique redox behavior and stability in various states make them suitable for environmental applications, particularly in photocatalysis. The combination of PTh with metal oxides extends the absorption range and enhances photocatalytic activity under UV or visible light irradiation (Ansari, Khan, Ansari, & Cho, 2015).

Electronic and Electrochemical Properties

The electronic and electrochemical properties of various thiophene derivatives, including those with octyl groups, have been extensively studied. These studies have focused on how different functional groups and molecular structures influence the electronic behavior of these materials, which is crucial for their application in electronic and optoelectronic devices (Schwartz et al., 2012).

NO2 Sensing Applications

Soluble polythiophene derivatives have been synthesized and characterized for NO2 gas sensing applications. The chemical structure and storage conditions' effects on gas sensitivity and reversibility are critical factors in the development of efficient gas sensors (Schottland, Bouguettaya, & Chevrot, 1999).

Electrochromic Devices

Polythiophene derivatives like poly(3-octylthiophene) have been studied for their application in electrochromic devices. These studies include the synthesis of the derivatives, analysis of their morphological features, and investigation of their electrochromic performance, highlighting their potential in smart window technologies and display applications (Nicho, Hu, López-Mata, & Escalante, 2004).

Safety And Hazards

In case of eye contact with 2-Octanoylthiophene, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name |

1-thiophen-2-yloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJZCQOLJVIBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184738 | |

| Record name | 2-n-Octanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octanoylthiophene | |

CAS RN |

30711-41-2 | |

| Record name | 2-n-Octanoylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-n-Octanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

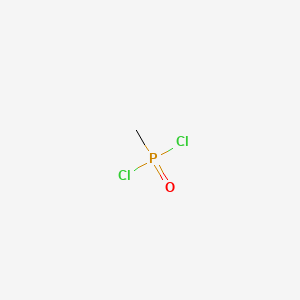

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

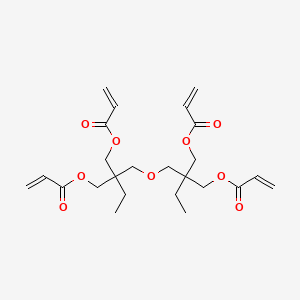

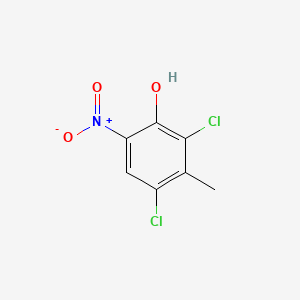

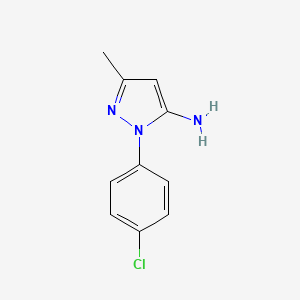

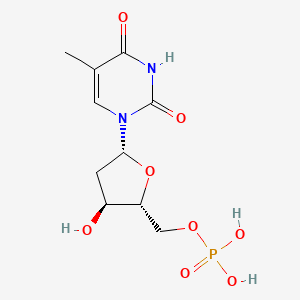

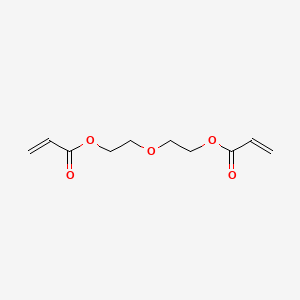

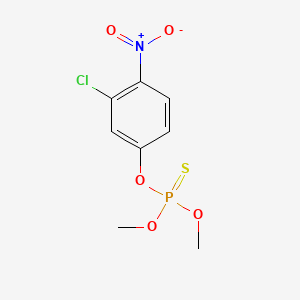

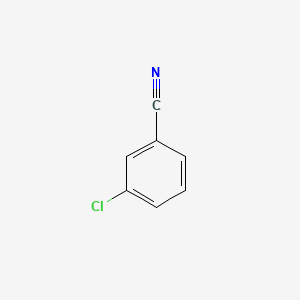

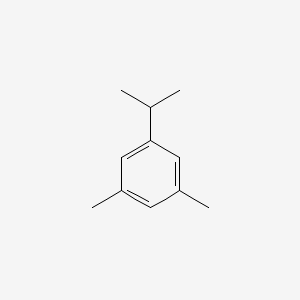

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.